4-((4-(Difluoromethoxy)phenyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((4-(Difluoromethoxy)phenyl)amino)-4-oxobutanoic acid is a chemical compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an amino group and a butanoic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the reaction leads to the formation of new carbon-carbon bonds , which can significantly alter the structure and function of organic molecules.
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution in the body
Result of Action
The formation of new carbon-carbon bonds through suzuki–miyaura coupling reactions can lead to the creation of new organic molecules with potentially diverse biological activities .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere and under -20°C , suggesting that it may be sensitive to oxygen and temperature. The compound’s solid state could also influence its solubility and hence its bioavailability and action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursorsThis can be achieved using difluoromethylating agents such as difluoromethyl-(4-nitrophenyl)-bis-(carbomethoxy)-methylide sulfonium ylide in the presence of a Lewis acid activator like LiBF4 . The subsequent steps involve the formation of the amino group and the attachment of the butanoic acid moiety through standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis would require careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to facilitate the reactions efficiently. The choice of solvents and purification methods would also be crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Difluoromethoxy)phenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group and the amino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-((4-(Difluoromethoxy)phenyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Comparison with Similar Compounds
Similar Compounds
4-((4-Methoxyphenyl)amino)-4-oxobutanoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-((4-Chlorophenyl)amino)-4-oxobutanoic acid: Contains a chlorophenyl group instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxobutanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These features can enhance its performance in various applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[4-(difluoromethoxy)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO4/c12-11(13)18-8-3-1-7(2-4-8)14-9(15)5-6-10(16)17/h1-4,11H,5-6H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKQMLSTYRYFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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